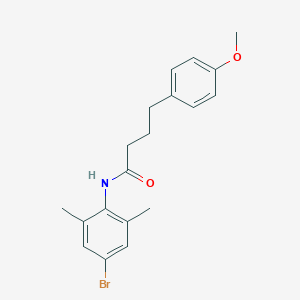![molecular formula C24H21N3O2 B306769 N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306769.png)
N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide, also known as MNQH, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MNQH belongs to the family of hydrazide derivatives and has shown promising results in various studies related to cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide in cancer and neurological disorders is complex and involves multiple pathways. In cancer cells, N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic proteins. N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide also inhibits the PI3K/Akt/mTOR pathway, which is critical for cancer cell survival and proliferation. In neurological disorders, N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to have multiple biochemical and physiological effects in cancer and neurological disorders. In cancer cells, N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide induces cell cycle arrest, inhibits cell migration and invasion, and reduces angiogenesis. In neurological disorders, N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide reduces oxidative stress, inflammation, and improves cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide is also relatively easy to handle and store. However, N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has shown promising results in preclinical studies, and future research should focus on its clinical applications. N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide could be developed as a potential therapeutic agent for cancer and neurological disorders. Future studies should also investigate the pharmacokinetics and pharmacodynamics of N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide and its potential side effects. N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide could also be modified to improve its solubility and bioavailability. Overall, N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has the potential to become a valuable tool in the fight against cancer and neurological disorders.
Synthesemethoden
The synthesis of N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide involves the reaction of 2-methoxy-1-naphthaldehyde with 2,6-dimethyl-3-quinolinecarboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, which results in the formation of N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide as a yellow crystalline solid. The purity of N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide can be improved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has been extensively studied for its potential therapeutic applications in cancer and neurological disorders. In cancer research, N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
In neurological disorders, N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has also been shown to enhance the activity of neurotransmitters and improve cognitive function in animal models of neurological disorders.
Eigenschaften
Produktname |
N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide |
|---|---|
Molekularformel |
C24H21N3O2 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-2,6-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C24H21N3O2/c1-15-8-10-22-18(12-15)13-20(16(2)26-22)24(28)27-25-14-21-19-7-5-4-6-17(19)9-11-23(21)29-3/h4-14H,1-3H3,(H,27,28)/b25-14+ |
InChI-Schlüssel |
LKSXKOYJTRPRQC-AFUMVMLFSA-N |
Isomerische SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)OC |
SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)OC |
Kanonische SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-Bromo-6-methoxy-4-{2-[4-(4-methoxy-2-methylphenyl)butanoyl]carbohydrazonoyl}phenoxy)acetic acid](/img/structure/B306691.png)
![Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306692.png)
![(2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306693.png)
![3-Cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(5-{3-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B306694.png)
![Methyl4-({5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306695.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306696.png)
![ethyl 2-[2-(allyloxy)benzylidene]-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306697.png)
![ethyl (2E)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2-[4-(prop-2-yn-1-yloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306698.png)
![ethyl 2-(2-ethoxybenzylidene)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306699.png)
![Methyl 4-({5-[4-(2-anilino-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306701.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(3-phenyl-2-propenylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306702.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306706.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide](/img/structure/B306709.png)